methyl 2-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamido)acetate
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Overview
Description
Methyl 2-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamido)acetate is a useful research compound. Its molecular formula is C13H20N4O3 and its molecular weight is 280.328. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Methyl 2-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamido)acetate and its derivatives have been a subject of interest in synthetic chemistry due to their potential application in medicinal chemistry and material science. The compound serves as a building block for the synthesis of various heterocyclic compounds. For instance, a study by Matulevičiūtė et al. (2021) focused on the development and regioselective synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as novel heterocyclic amino acids, providing insights into their potential as achiral and chiral building blocks in synthetic chemistry (Matulevičiūtė et al., 2021).
Anticancer Applications
Compounds related to this compound have been investigated for their potential anticancer activities. For example, derivatives of pyrazole, sharing structural similarities with the compound , have been synthesized and evaluated for their cytotoxic activities against cancer cell lines, highlighting their potential in developing new anticancer agents (Rahmouni et al., 2016).
Anti-inflammatory and Analgesic Properties
Studies have also explored the anti-inflammatory and analgesic properties of related compounds. For instance, thiosemicarbazides, triazoles, and Schiff bases derived from methyl 2-(thiazol-2-ylcarbamoyl)acetate, a compound with structural similarity, have shown promising antihypertensive α-blocking activity, indicating the potential for related compounds to possess similar therapeutic benefits (Abdel-Wahab et al., 2008).
Mechanism of Action
Target of Action
Similar compounds with a pyrazole ring have been reported to have a wide range of targets due to their diverse biological activities . For instance, some pyrazole derivatives have been shown to inhibit dipeptidylpeptidase 4, an enzyme involved in glucose metabolism, thus acting as antidiabetic agents .
Mode of Action
For example, some pyrazole derivatives have been shown to inhibit the activity of their target enzymes, leading to changes in the metabolic pathways .
Biochemical Pathways
For example, some pyrazole derivatives have been shown to inhibit enzymes involved in glucose metabolism, thus affecting the biochemical pathways related to glucose regulation .
Pharmacokinetics
The compound’s solubility and stability, which can influence its bioavailability, are important factors to consider .
Result of Action
Similar compounds have been reported to have various effects, such as cytotoxic effects on human cell lines .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of this compound .
Safety and Hazards
Future Directions
The future research directions for “methyl 2-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamido)acetate” could involve further exploration of its synthesis, properties, and potential applications. For example, compounds containing the 1H-pyrazol-3-yl moiety have been found to have potential as herbicides and as antidiabetic agents .
Properties
IUPAC Name |
methyl 2-[[3-(1-methylpyrazol-3-yl)piperidine-1-carbonyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-16-7-5-11(15-16)10-4-3-6-17(9-10)13(19)14-8-12(18)20-2/h5,7,10H,3-4,6,8-9H2,1-2H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHFBXALSQVHHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)NCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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